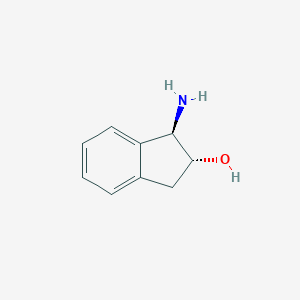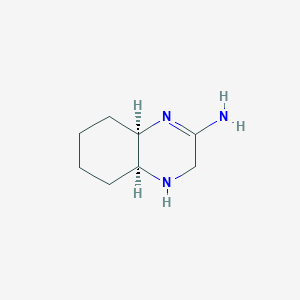
(4AS,8aR)-3,4,4a,5,6,7,8,8a-octahydroquinoxalin-2-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(4AS,8aR)-3,4,4a,5,6,7,8,8a-octahydroquinoxalin-2-amine, commonly known as Octahydroquinoxaline, is a cyclic amine compound with a molecular formula of C8H14N2. It has been widely used in scientific research due to its unique chemical properties and potential applications in various fields.
作用機序
The mechanism of action of Octahydroquinoxaline is not fully understood, but it is believed to act as a GABA receptor antagonist. GABA is an inhibitory neurotransmitter in the central nervous system, and its receptors are involved in the regulation of various physiological functions, such as anxiety, sleep, and muscle tone. By blocking the GABA receptors, Octahydroquinoxaline may affect these physiological functions and lead to changes in behavior and physiology.
生化学的および生理学的効果
Octahydroquinoxaline has been shown to have various biochemical and physiological effects in experimental animals. It has been reported to increase locomotor activity and decrease anxiety-like behavior in mice. It has also been shown to affect the levels of various neurotransmitters, such as dopamine, serotonin, and norepinephrine, in the brain. In addition, Octahydroquinoxaline has been investigated for its potential anti-inflammatory and anti-tumor activities.
実験室実験の利点と制限
Octahydroquinoxaline has several advantages for lab experiments. It is relatively easy to synthesize and can be obtained in high yield. It is also stable under normal laboratory conditions and can be stored for extended periods without significant degradation. However, Octahydroquinoxaline has some limitations for lab experiments. It has low solubility in water and some organic solvents, which may limit its use in certain applications. In addition, its mechanism of action is not fully understood, which may complicate the interpretation of experimental results.
将来の方向性
There are several future directions for the research on Octahydroquinoxaline. One direction is to investigate its potential applications in the fields of medicine and agriculture. It has been shown to have potential anti-inflammatory and anti-tumor activities, which may be useful in the development of new drugs for the treatment of various diseases. It has also been investigated for its potential use as a pesticide, due to its ability to inhibit the growth of certain plant pathogens. Another direction is to investigate its mechanism of action and its effects on various physiological functions. By understanding how Octahydroquinoxaline affects the brain and body, we may be able to develop new drugs that target specific physiological functions and diseases.
合成法
The synthesis of Octahydroquinoxaline involves the reaction of cyclohexanone and ethylenediamine in the presence of a reducing agent such as sodium borohydride. The reaction proceeds through a series of intermediate steps, leading to the formation of Octahydroquinoxaline as the final product. The yield of the reaction can be improved by optimizing the reaction conditions, such as the reaction time, temperature, and concentration of the reagents.
科学的研究の応用
Octahydroquinoxaline has been widely used in scientific research due to its potential applications in various fields. It has been used as a building block for the synthesis of complex organic molecules, such as alkaloids and natural products. It has also been used as a ligand for the preparation of metal complexes, which can be used as catalysts in various chemical reactions. In addition, Octahydroquinoxaline has been investigated for its potential applications in the fields of medicine, agriculture, and materials science.
特性
CAS番号 |
179685-50-8 |
|---|---|
製品名 |
(4AS,8aR)-3,4,4a,5,6,7,8,8a-octahydroquinoxalin-2-amine |
分子式 |
C8H15N3 |
分子量 |
153.22 g/mol |
IUPAC名 |
(4aS,8aR)-3,4,4a,5,6,7,8,8a-octahydroquinoxalin-2-amine |
InChI |
InChI=1S/C8H15N3/c9-8-5-10-6-3-1-2-4-7(6)11-8/h6-7,10H,1-5H2,(H2,9,11)/t6-,7+/m0/s1 |
InChIキー |
SDSNUHYTHMYGNO-NKWVEPMBSA-N |
異性体SMILES |
C1CC[C@@H]2[C@H](C1)NCC(=N2)N |
SMILES |
C1CCC2C(C1)NCC(=N2)N |
正規SMILES |
C1CCC2C(C1)NCC(=N2)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![5H-pyrrolo[3,4-b]pyridin-7(6H)-one](/img/structure/B60298.png)
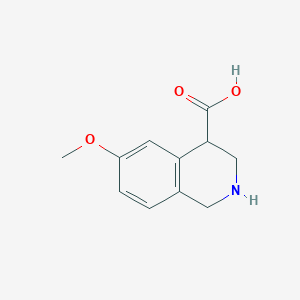


![N-[2-acetamido-4-(hydrazinecarbonyl)phenyl]acetamide](/img/structure/B60324.png)
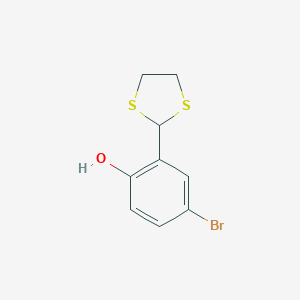
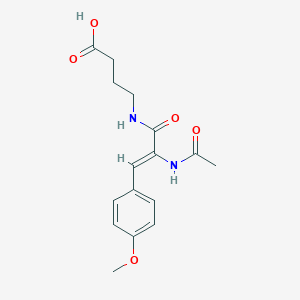
![7-Bromopyrido[2,3-b]pyrazine-2,3(1H,4H)-dione](/img/structure/B60328.png)
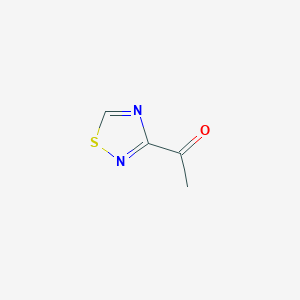
![7H-Isoxazolo[5,4-b]azepin-7-one,4,5,6,8-tetrahydro-3-methyl-(9CI)](/img/structure/B60331.png)
![Benzothiazole, 2-[(1-methylethoxy)methyl]-](/img/structure/B60337.png)
